what is 1-Chloro-N,N,2-trimethylpropenylamine
what is 1-Chloro-N,N,2-trimethylpropenylamine
An In-depth Technical Guide to 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of 1-Chloro-N,N,2-trimethylpropenylamine, commonly known in the scientific community as Ghosez's Reagent. Developed by Professor Léon Ghosez, this α-chloro enamine has emerged as an indispensable tool in modern organic synthesis. Its primary utility lies in the conversion of carboxylic acids to their corresponding acyl chlorides under exceptionally mild and neutral conditions, a feature that is critical in the synthesis of sensitive and complex molecules, particularly in peptide chemistry where racemization must be suppressed.[1][2] This document delves into the reagent's physicochemical properties, detailed synthesis protocols, core reactivity through its keteniminium ion intermediate, and its diverse applications, including acid activation, halogenation of alcohols, and [2+2] cycloaddition reactions.[3][4][5][6] By synthesizing peer-reviewed data with practical, field-proven insights, this guide serves as an authoritative resource for professionals leveraging this versatile reagent in research and development.
Introduction: A Solution for Mild Acid Activation
The activation of carboxylic acids is a cornerstone of organic synthesis, forming the basis for creating amide bonds, esters, and ketones. Traditional methods often employ harsh reagents like thionyl chloride or oxalyl chloride, which can be incompatible with sensitive functional groups and can induce epimerization in chiral substrates, a critical failure point in drug development. The development of 1-Chloro-N,N,2-trimethylpropenylamine (TMCE) provided a transformative solution.[2][7] As an α-chloro enamine, its reactivity is fundamentally different; it operates under strictly neutral conditions, avoiding the strong acidic byproducts that plague classical methods.[1][4] This unique characteristic has cemented its role in the total synthesis of complex natural products like caloporoside, roseophilin, and various depsipeptides, where preserving stereochemical integrity is paramount.[6][8][9]
Physicochemical Properties & Safe Handling
Ghosez's Reagent is a colorless to yellow liquid that is highly sensitive to moisture and, to a lesser extent, light.[4][8][10] This hygroscopic nature necessitates stringent handling protocols to maintain its reactivity. The causality behind this sensitivity lies in its susceptibility to hydrolysis, which degrades the reagent. Therefore, all manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.
Table 1: Physicochemical Data for 1-Chloro-N,N,2-trimethylpropenylamine
| Property | Value | Source(s) |
| CAS Number | 26189-59-3 | [8][11][12] |
| Molecular Formula | C₆H₁₂ClN | [5][11][12] |
| Molecular Weight | 133.62 g/mol | [5][11][12] |
| Appearance | Colorless to yellow liquid | [4][6][8] |
| Boiling Point | 129-130 °C (lit.) | [4][6] |
| Density | 1.01 g/mL at 25 °C (lit.) | [4][6] |
| Refractive Index (n20/D) | 1.453 (lit.) | [4][6] |
| Flash Point | 26.7 °C (80.0 °F) - closed cup | |
| Storage Temperature | 2-8°C, under inert atmosphere | [6][8] |
Safety & Handling Protocol
As a corrosive and flammable substance that causes severe skin and eye burns, all work with Ghosez's Reagent must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including faceshields, goggles, and chemical-resistant gloves.[10] It is incompatible with bases, strong oxidizing agents, alcohols, and reducing agents.[10] Due to its hazardous nature, it is classified as a Dangerous Good for transport.[10]
Synthesis: A Validated Two-Step Protocol
The most reliable and widely cited preparation of Ghosez's Reagent is a two-step process starting from N,N-dimethylisobutyramide.[3] The first step involves the reaction with phosgene to form an intermediate iminium chloride. The subsequent dehydrochlorination with a tertiary amine base yields the final α-chloro enamine product. The use of phosgene, a highly toxic gas, mandates extreme caution and the use of a well-ventilated hood with appropriate scrubbing traps.[3]
Caption: Synthesis workflow for Ghosez's Reagent.
Experimental Protocol: Synthesis of 1-Chloro-N,N,2-trimethylpropenylamine
Adapted from Organic Syntheses, Coll. Vol. 6, p. 279 (1988); Vol. 59, p. 26 (1979).[3]
A. 1-Chloro-N,N,2-trimethylpropylideniminium chloride
-
Setup: Equip a 1-L, three-necked, round-bottomed flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a dry-ice condenser connected to a series of traps for scrubbing excess phosgene.
-
Charge: Charge the flask with 200 mL of anhydrous dichloromethane and cool to 0°C in an ice-salt bath.
-
Phosgene Addition: Carefully condense phosgene (approx. 1.2-1.4 moles) and slowly add it to the cooled flask. (Caution! Phosgene is extremely toxic) .
-
Amide Addition: Add a solution of 115 g (1.00 mole) of freshly distilled N,N-dimethylisobutyramide in 150 mL of anhydrous dichloromethane dropwise over 20 minutes, maintaining the temperature at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight. A white precipitate of the iminium chloride will form.
-
Workup: Remove the excess phosgene and most of the solvent under reduced pressure. The resulting white or pale-yellow solid is used directly in the next step.
B. 1-Chloro-N,N,2-trimethylpropenylamine
-
Setup: Equip the flask containing the iminium salt with a dropping funnel, a mechanical stirrer, and a reflux condenser protected from moisture.
-
Base Addition: Suspend the iminium chloride in 200 mL of anhydrous dichloromethane. Slowly add 140 g (1.39 moles) of triethylamine over 1 hour with vigorous stirring. The reaction is exothermic and may cause the solvent to reflux.
-
Reaction: Stir the resulting suspension at room temperature for an additional 2 hours.
-
Precipitation: Add 150 mL of dry, low-boiling petroleum ether to complete the precipitation of triethylamine hydrochloride.
-
Filtration: Quickly filter the mixture under a nitrogen atmosphere through a sintered-glass filter. Wash the filter cake with petroleum ether.
-
Purification: Combine the filtrates and remove the solvent by distillation. Further distillation of the residue through a Vigreux column under nitrogen affords the pure product (yields typically 69–77%).
Core Reactivity: The Keteniminium Ion
The versatility of Ghosez's reagent stems from its ability to exist in equilibrium with a highly electrophilic dimethyl(2-methylprop-1-en-1-ylidene)ammonium species, a type of keteniminium ion.[3] This ionization allows the reagent to act as a potent electrophile, reacting readily with a wide range of nucleophiles at the C-1 position. This behavior is the mechanistic underpinning for its utility in acid activation and cycloadditions.
Caption: Mechanism of acyl chloride formation using Ghosez's Reagent.
General Protocol: Acyl Chloride Formation
-
Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane.
-
Reagent Addition: Add a solution of 1-Chloro-N,N,2-trimethylpropenylamine (1.1 eq) in anhydrous dichloromethane dropwise at room temperature.
-
Reaction: Stir the mixture for 1-3 hours. Reaction progress can be monitored by the dissolution of the carboxylic acid and the formation of a clear solution.
-
Result: The resulting solution of the acyl chloride is typically used immediately in the next step without isolation.
This protocol is particularly powerful in peptide synthesis, where N-protected amino acids can be converted to their acid chlorides without detectable racemization, a common side reaction with other reagents. [4][6]
B. [2+2] Cycloaddition Reactions
The keteniminium ion generated from Ghosez's Reagent is a highly reactive dienophile, more so than typical ketenes. [4][6]It readily undergoes [2+2] cycloaddition reactions with alkenes and alkynes to produce cyclobutanone and cyclobutenone derivatives, respectively, after hydrolysis of the initial cycloadduct.
Example Protocol: Synthesis of a Cyclobutanone [8]1. Setup: In a flask under nitrogen, dissolve the alkene substrate (1.0 eq) and a catalyst such as ZnCl₂ in anhydrous dichloromethane. 2. Reagent Addition: Add 1-Chloro-N,N,2-trimethylpropenylamine (1.1 eq) dropwise to the solution. 3. Reaction: Stir the reaction at room temperature for 12-24 hours. 4. Workup: Quench the reaction with water and extract the product with an organic solvent. The crude product can then be purified by column chromatography. The yield for this type of reaction is typically moderate. [8]
C. Other Industrial Applications
Beyond specialized synthesis, Ghosez's Reagent serves as a valuable building block. Its unique structure allows for its incorporation into more complex molecules, making it an important intermediate in the development of novel agrochemicals (such as herbicides and pesticides) and pharmaceutical agents. [13][14][15]
Conclusion and Future Outlook
1-Chloro-N,N,2-trimethylpropenylamine has firmly established itself as a premier reagent for chemists focused on the synthesis of complex, chiral molecules. Its ability to effect transformations under neutral conditions is not just a convenience but an enabling technology, allowing for synthetic routes that would otherwise be unfeasible. While its primary application remains the mild formation of acyl chlorides, ongoing research continues to explore the rich chemistry of its keteniminium ion intermediate in cycloadditions and other transformations. For the drug development professional, Ghosez's Reagent is a trusted tool for minimizing racemization and maximizing yield in the critical steps of API (Active Pharmaceutical Ingredient) synthesis.
References
-
Haveaux, B., Dekoker, A., Rens, M., Sidani, A. R., Toye, J., & Ghosez, L. (1979). α-CHLORO ENAMINES, REACTIVE INTERMEDIATES FOR SYNTHESIS: 1-CHLORO-N,N,2-TRIMETHYLPROPENYLAMINE. Organic Syntheses, 59, 26. (DOI: 10.15227/orgsyn.059.0026) [Link]
-
Eburon Organics. (n.d.). Ghosez's Reagent. Retrieved from [Link]
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J&K Scientific. (n.d.). 1-Chloro-N,N,2-trimethyl-1-propenylamine | 26189-59-3. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 1-Chloro-N,N-2-trimethylpropenylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). α-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro- N,N ,2-Trimethylpropenylamine. Retrieved from [Link]
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White, C. J., & Organ, M. G. (2016). Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry. Angewandte Chemie International Edition, 55(11), 3587-3591. [Link]
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Scientific Laboratory Supplies. (n.d.). 1-Chloro-N,N,2-trimethyl-1-propenylamine, 96%. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-N,N-2-trimethylpropenylamine. Retrieved from [Link]
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